5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid
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Overview
Description
5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo-diazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a scaffold for drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid typically involves multiple steps:
Alkylation: Methyl pyrazole 3,5-dicarboxylate is alkylated with 3-bromo-N-Boc propyl amine.
Cyclization: The resulting derivative undergoes cyclization upon deprotection of the Boc protecting group to yield the pyrazolo-diazepine skeleton.
Reduction: Selective reduction of the lactam is accomplished using borane.
Protection: The resulting amine is protected using a tert-butyloxycarbonyl protecting group.
Arylation: The free N-terminal of the diazepine undergoes Buchwald and Chan arylations.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods would also include rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Selective reduction of the lactam to form amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazolo-diazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Borane and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction typically produces amines.
Scientific Research Applications
5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic effects, particularly as a kinase inhibitor.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, such as the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylates: These compounds share a similar core structure and are also valuable scaffolds for drug design.
Benzimidazole derivatives: These compounds have similar pharmacological properties and are used in various therapeutic applications.
Uniqueness
5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid is unique due to its specific structural features, such as the cyclopropylmethyl group and the pyrazolo-diazepine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
5-(cyclopropylmethyl)-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid |
InChI |
InChI=1S/C12H15N3O3/c16-11-10-6-9(12(17)18)13-15(10)5-1-4-14(11)7-8-2-3-8/h6,8H,1-5,7H2,(H,17,18) |
InChI Key |
NFRLVEJJBJCTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C2=CC(=NN2C1)C(=O)O)CC3CC3 |
Origin of Product |
United States |
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